INCB 3284 dimesylate

Overview

Description

INCB 3284 dimesylate is a potent, selective, and orally bioavailable human CCR2 antagonist . It inhibits monocyte chemoattractant protein-1 binding to hCCR2 with an IC50 of 3.7 nM . It can be used in the research of acute liver failure .

Molecular Structure Analysis

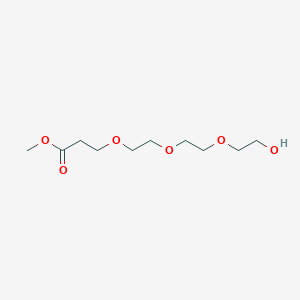

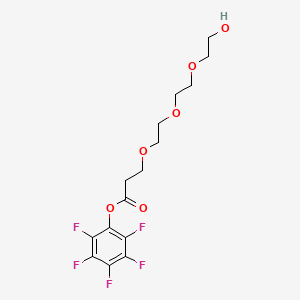

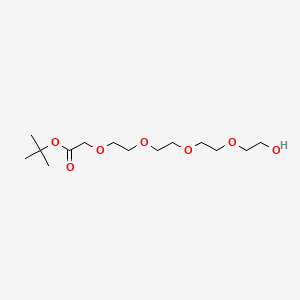

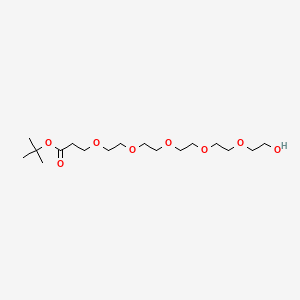

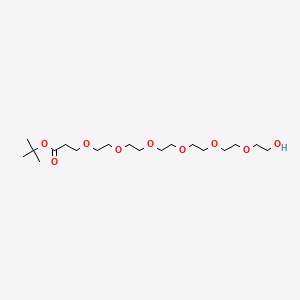

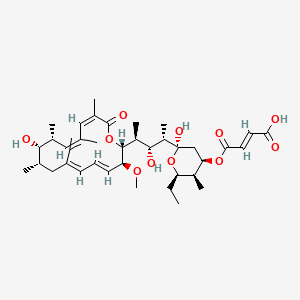

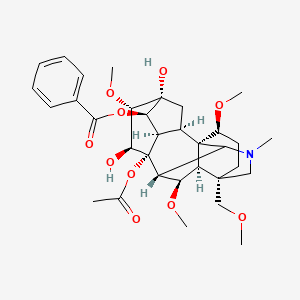

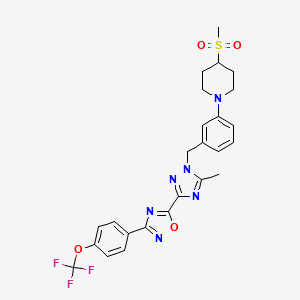

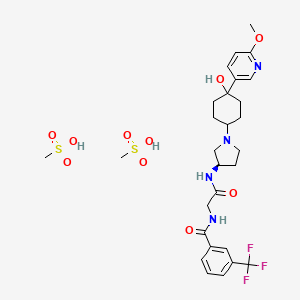

The empirical formula of INCB 3284 dimesylate is C26H31F3N4O4 · 2CH4O3 . Its molecular weight is 648.63 . The IUPAC name is N - [2- [ [ (3 R )-1- [4-hydroxy-4- (6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3- (trifluoromethyl)benzamide;methanesulfonic acid .Physical And Chemical Properties Analysis

INCB 3284 dimesylate is soluble to 100 mM in water and to 100 mM in DMSO . It is stored at -20°C . The color is off-white .Scientific Research Applications

Human CCR2 Antagonist

INCB 3284 dimesylate exhibits potent antagonism against monocyte chemoattractant molecule binding to hCCR2 . This means it can prevent the binding of certain molecules to the hCCR2 receptor, which plays a crucial role in the immune response.

Chemotaxis Activity Inhibition

The compound has been shown to inhibit chemotaxis activity, with IC50 values of 3.7 and 4.7 nM respectively . Chemotaxis is the movement of an organism or cell in response to a chemical stimulus. By inhibiting this activity, INCB 3284 dimesylate can potentially regulate the movement and behavior of certain cells.

hERG Potassium Current Inhibition

INCB 3284 dimesylate also displays weak hERG activity; it inhibits the hERG potassium current with an IC50 of 84 μM . The hERG potassium current is important for the electrical activity of the heart, and its inhibition can have effects on heart function.

Orally Bioavailable

This compound is orally bioavailable , which means it can be administered orally and absorbed effectively into the body. This makes it a convenient option for use in various research and therapeutic applications.

Mechanism of Action

Target of Action

INCB 3284 dimesylate is a potent and highly selective antagonist for the human CCR2 (hCCR2) receptor . The hCCR2 receptor is a chemokine receptor that plays a crucial role in the chemotaxis of monocytes, a type of white blood cell that is part of the immune system .

Mode of Action

INCB 3284 dimesylate exhibits potent antagonism against monocyte chemoattractant protein-1 (MCP-1) binding to hCCR2 . It inhibits MCP-1 binding with an IC50 value of 3.7 nM, indicating a high degree of potency . This inhibition disrupts the chemotaxis activity, which is the movement of cells in response to chemical signals, with an IC50 value of 4.7 nM .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4)/t20-,21?,25?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPNUHKICDECDH-SEBNIYPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39F3N4O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470463 | |

| Record name | INCB 3284 dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

INCB 3284 dimesylate | |

CAS RN |

887401-93-6 | |

| Record name | INCB-3284 dimesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB 3284 dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INCB-3284 DIMESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ET5U3KG6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the main finding of the research articles?

A1: The research articles [, ] highlight the role of CCL2, a chemokine, in the development and progression of hepatic encephalopathy. Specifically, they found that CCL2 is upregulated in neurons during hepatic encephalopathy. This neuronal CCL2 then contributes to the activation of microglia, a type of immune cell in the brain, which ultimately leads to neurological decline.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.